(S)-(+)-2-Chloropropan-1-ol

Catalog No.
S1518554
CAS No.
19210-21-0
M.F
C3H7ClO
M. Wt
94.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Chloropropan-1-ol

CAS Number

19210-21-0

Product Name

(S)-(+)-2-Chloropropan-1-ol

IUPAC Name

(2S)-2-chloropropan-1-ol

Molecular Formula

C3H7ClO

Molecular Weight

94.54 g/mol

InChI

InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1

InChI Key

VZIQXGLTRZLBEX-VKHMYHEASA-N

SMILES

CC(CO)Cl

Canonical SMILES

CC(CO)Cl

Isomeric SMILES

C[C@@H](CO)Cl

Organic Synthesis

(S)-(+)-2-Chloropropan-1-ol serves as a chiral building block in organic synthesis due to its readily available hydroxyl group and the presence of a chlorine atom at the second carbon position. This unique structure allows chemists to introduce chirality into desired target molecules. Studies have employed (S)-(+)-2-Chloropropan-1-ol in the synthesis of various compounds, including:

  • Pharmaceuticals: Enantiopure drugs often exhibit superior activity compared to their racemic counterparts. (S)-(+)-2-Chloropropan-1-ol has been used as a starting material for the synthesis of several chiral pharmaceuticals, such as anticonvulsants and anti-cancer drugs [].
  • Agrochemicals: Enantioselective herbicides can be more effective and environmentally friendly compared to non-selective ones. (S)-(+)-2-Chloropropan-1-ol has been utilized as a precursor in the synthesis of chiral herbicides [].
  • Functional Materials: Researchers are actively developing novel functional materials with specific properties. (S)-(+)-2-Chloropropan-1-ol has been employed in the synthesis of chiral liquid crystals and other functional materials [].

Asymmetric Catalysis

(S)-(+)-2-Chloropropan-1-ol can be converted into chiral ligands, which are essential components in asymmetric catalysis. These catalysts enable the selective formation of one enantiomer over the other in chemical reactions, leading to more efficient and sustainable syntheses of chiral compounds [].

(S)-(+)-2-Chloropropan-1-ol is an organic compound with the molecular formula C₃H₇ClO. It is classified as a chlorinated alcohol, specifically a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon that is connected to two other carbon atoms. The compound is characterized by its chirality, existing as a single enantiomer, which contributes to its unique chemical behavior and biological activity. The IUPAC name for this compound is (S)-2-chloropropan-1-ol, and it has a molecular weight of approximately 94.54 g/mol .

  • Toxicity: Limited data available, but organochlorine compounds can have various toxic effects. Treat it as potentially harmful if ingested, inhaled, or absorbed through the skin.
  • Flammability: Likely flammable based on the presence of a hydroxyl group in the molecule.
Typical of alcohols and alkyl halides:

  • Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, leading to the formation of new alcohols or ethers.
  • Dehydrochlorination: Under strong basic conditions, (S)-(+)-2-chloropropan-1-ol can lose hydrochloric acid (HCl) to form propene, a common alkene.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes depending on the reaction conditions.
  • Esterification: It can react with carboxylic acids to form esters, which are important in various applications including fragrances and flavorings.

Research indicates that (S)-(+)-2-chloropropan-1-ol exhibits notable biological activity, particularly antimicrobial and antiviral properties. These characteristics make it a potential candidate for pharmaceutical applications . The compound has been studied for its effects against various pathogens, suggesting that it may have therapeutic potential in treating infections.

There are several methods for synthesizing (S)-(+)-2-chloropropan-1-ol:

  • Chlorination of Propanol: The most straightforward method involves the chlorination of propanol using thionyl chloride or phosphorus trichloride, which introduces the chlorine atom at the second carbon position.
  • Asymmetric Synthesis: More advanced synthetic routes utilize chiral catalysts or reagents that facilitate the formation of the specific enantiomer (S) during the synthesis process.
  • Biotransformation: Enzymatic methods using specific microorganisms can also be employed to produce (S)-(+)-2-chloropropan-1-ol from simpler substrates, providing an environmentally friendly alternative.

(S)-(+)-2-Chloropropan-1-ol has several applications across different fields:

  • Pharmaceutical Industry: Due to its antimicrobial and antiviral properties, it is being explored for use in developing new medications.
  • Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Research: Its unique properties make it useful in biochemical research for studying enzyme reactions and metabolic pathways.

Studies on (S)-(+)-2-chloropropan-1-ol have focused on its interactions with biological systems, particularly regarding its toxicity and potential therapeutic effects. Research indicates that while it possesses beneficial antimicrobial properties, it can also exhibit toxicity upon exposure, leading to skin irritation and respiratory issues . Understanding these interactions is crucial for safe handling and application in medical contexts.

Several compounds are chemically similar to (S)-(+)-2-chloropropan-1-ol, each with distinct properties:

Compound NameMolecular FormulaKey Characteristics
1-Chloropropan-2-olC₃H₇ClOPrimary alcohol; less sterically hindered than (S)-(+)-2-chloropropan-1-ol
2-Bromopropan-1-olC₃H₇BrOSimilar structure but with bromine; often more reactive due to better leaving group
3-Chlorobutan-1-olC₄H₉ClOLonger carbon chain; may exhibit different biological activities
2-ChloroethanolC₂H₅ClOShorter chain; used as an industrial solvent; lower boiling point

The uniqueness of (S)-(+)-2-chloropropan-1-ol lies in its specific chirality and resulting biological activity compared to these similar compounds. Its potential therapeutic applications further distinguish it from other chlorinated alcohols and halogenated compounds.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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